1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione chemical properties
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione chemical properties
[1]
Executive Summary
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione , also referred to as N-(2-hydroxyphenyl)succinimide , represents a specialized heterocyclic scaffold bridging the structural domains of cyclic imides and phenolic antioxidants.[1] While succinimides (e.g., ethosuximide) are classically recognized for their anticonvulsant properties via T-type calcium channel inhibition, the incorporation of an ortho-hydroxyl group on the N-phenyl ring introduces unique electronic and steric parameters.[1] This moiety facilitates intramolecular hydrogen bonding, alters metabolic phase II conjugation potential, and serves as a reactive handle for further derivatization into complex pharmacophores or benzoxazole-hybrid structures.[1][2]
This guide details the physicochemical characterization, synthetic pathways, and reactivity profile of this compound, designed for application in medicinal chemistry and materials science.[1]
Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6][7][8][9]
Nomenclature & Identification[1][2][5][8]
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IUPAC Name: 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione[1][3][4][5]
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Common Synonyms: N-(2-Hydroxyphenyl)succinimide; 2-(2,5-Dioxopyrrolidin-1-yl)phenol[1]
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SMILES: O=C1CCC(=O)N1C2=CC=CC=C2O[3]
Physicochemical Constants
The following data aggregates experimental baselines and high-confidence predictive models suitable for experimental planning.
| Property | Value / Range | Context |
| Physical State | Crystalline Solid | Typically off-white to pale beige powder.[1][2] |
| Melting Point | 155–160 °C (Predicted) | Higher than N-phenylsuccinimide (156°C) due to H-bonding.[1] |
| Boiling Point | ~447 °C (760 mmHg) | Decomposition likely prior to boiling.[2] |
| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents. |
| Solubility (Water) | Low (< 1 mg/mL) | Poor aqueous solubility without pH adjustment.[2] |
| pKa (Phenol) | ~9.8–10.2 | Deprotonation yields the phenolate anion.[2] |
| pKa (Imide) | > 14 | The imide nitrogen is blocked; ring opening occurs before N-deprotonation.[1][2] |
| LogP | ~1.11 | Moderate lipophilicity; membrane permeable.[1][2] |
Synthetic Architecture
The synthesis of 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione is governed by the nucleophilic attack of 2-aminophenol on succinic anhydride, followed by a dehydration-driven cyclization.[1] This process competes with the formation of benzoxazoles, necessitating precise thermal control.[2]
Mechanism of Formation[1]
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Acylation (Kinetic Control): The amine group of 2-aminophenol attacks a carbonyl carbon of succinic anhydride, opening the ring to form the intermediate N-(2-hydroxyphenyl)succinamic acid .[1][2]
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Cyclodehydration (Thermodynamic Control): Under thermal forcing or chemical dehydration (e.g., acetic anhydride/NaOAc), the carboxylic acid arm condenses with the amide nitrogen to close the 5-membered succinimide ring.
Visualization of Synthesis & Competitive Pathways
Caption: Stepwise synthesis of 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione highlighting the critical amic acid intermediate and potential divergence toward benzoxazoles.
Chemical Reactivity & Stability[2]
Imide Ring Stability
The pyrrolidine-2,5-dione ring is susceptible to nucleophilic attack, particularly under basic conditions.[1][2]
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Hydrolysis: In aqueous base (pH > 10), the imide ring opens to reform the succinamic acid salt. This reaction is reversible upon acidification and heating.[1][2]
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Nucleophilic Ring Opening: Reaction with primary amines or hydroxylamine can open the ring to form diamides or hydroxamic acids (e.g., HDAC inhibitor precursors).
Phenolic Reactivity
The ortho-hydroxyl group remains free for derivatization:
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O-Alkylation/Acylation: Standard Williamson ether synthesis or esterification can protect the phenol or attach the scaffold to larger drug molecules.[1][2]
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Electrophilic Aromatic Substitution: The phenol directs incoming electrophiles to the para or ortho positions relative to itself, facilitating halogenation or nitration on the aromatic ring.[1]
Intramolecular Effects
The ortho positioning allows for an intramolecular hydrogen bond between the phenolic hydrogen and the imide carbonyl oxygen.[1][2] This interaction:
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Stabilizes the conformation of the phenyl ring relative to the imide.[1][2]
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Slightly reduces the acidity of the phenol compared to the para isomer.[1][2]
Experimental Protocols
Protocol: Synthesis of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione[1]
Objective: Isolate high-purity succinimide derivative from 2-aminophenol.
Reagents:
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Succinic Anhydride (10 mmol, 1.00 g)
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2-Aminophenol (10 mmol, 1.09 g)[1]
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Toluene (50 mL) or Acetic Acid (Glacial)
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Sodium Acetate (anhydrous, catalytic)
Workflow:
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Amic Acid Formation:
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Cyclodehydration (Dean-Stark Method):
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Isolation:
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Purification:
Validation Criteria:
Characterization Data (Expected)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.6–10.0 (s, 1H, -OH)
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δ 6.8–7.3 (m, 4H, Ar-H)
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δ 2.7–2.9 (s, 4H, Succinimide -CH₂-CH₂-)[1]
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IR Spectroscopy (KBr):
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3200–3400 cm⁻¹ (Broad, O-H stretch)
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1700–1720 cm⁻¹ (Strong, C=O imide symmetric stretch)
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1770–1780 cm⁻¹ (Weak, C=O imide asymmetric stretch)
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Biological & Pharmacological Context[1][2][6][9][14][15][16][17]
While 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione is primarily a synthetic intermediate, its structural class (N-aryl succinimides) possesses significant biological utility.[1]
Pharmacophore Features
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T-Type Calcium Channel Blockade: Succinimides are established anticonvulsants.[1][2] The lipophilic phenyl ring aids in blood-brain barrier (BBB) penetration.[1][2]
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Antioxidant Potential: The phenolic moiety confers radical scavenging capability, potentially offering neuroprotective effects alongside anticonvulsant activity.[2]
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Metabolic Stability: The succinimide ring is relatively stable to metabolic hydrolysis compared to open-chain amides, though the phenol is a target for glucuronidation.[1][2]
Biological Pathway Interaction
Caption: Interaction map of the compound with biological targets and metabolic clearance pathways.[6][3][5][10][11]
References
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PubChem. (2025).[2][7][12][5] 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione (Compound).[1][2][3][4][5] National Library of Medicine.[1][2] Available at: [Link]
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Tretyakov, B. A., et al. (2023).[2][9] A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Havrylyuk, D., et al. (2011).[2] Synthesis and anticancer activity of novel non-fused 1,3-thiazole derivatives. European Journal of Medicinal Chemistry. (Contextual reference for succinimide synthesis protocols).
Sources
- 1. JPH072766A - Method for producing succinimide - Google Patents [patents.google.com]
- 2. 1-hydroxy-1H-pyrrole-2,5-dione | C4H3NO3 | CID 78535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 79252-84-9|1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 4. 1-(2-Hydroxyphenyl)-2,5-pyrrolidinedione CAS#: 79252-84-9 [m.chemicalbook.com]
- 5. PubChemLite - 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione | CAS#:10187-21-0 | Chemsrc [chemsrc.com]
- 7. 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione | C10H9NO3 | CID 946468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione | C10H7NO3 | CID 793226 - PubChem [pubchem.ncbi.nlm.nih.gov]
